molecular formula C14H16N2O B12210682 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Cat. No.: B12210682
M. Wt: 228.29 g/mol
InChI Key: XODZKZMVGGKPSE-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the indazole core under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core or the 3-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, often involving catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindazole: Lacks the 3-methyl group, leading to different chemical and biological properties.

    3-methyl-2-phenylindazole: Similar structure but with the methyl group on the indazole core rather than the phenyl group.

    4,5,6,7-tetrahydro-2H-indazole: Lacks the 3-methylphenyl group, resulting in different reactivity and applications.

Uniqueness

2-(3-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one

InChI

InChI=1S/C14H16N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15-16/h4-6,9,15H,2-3,7-8H2,1H3

InChI Key

XODZKZMVGGKPSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N2)CCCC3

Origin of Product

United States

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